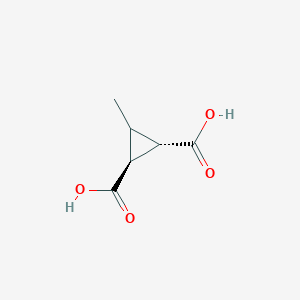

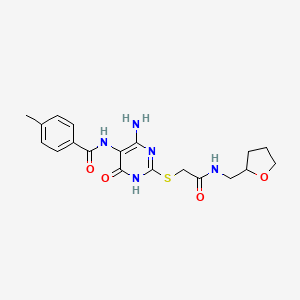

![molecular formula C19H23N5O5S2 B2515455 Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate CAS No. 873002-29-0](/img/structure/B2515455.png)

Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate" is a complex organic molecule that likely contains a triazolopyridazine core, a moiety known for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related triazolo and pyrimidine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related triazolo and pyrimidine derivatives typically involves multi-component condensation reactions. For instance, a three-component condensation method was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, starting from aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This suggests that the compound of interest might also be synthesized through a similar multi-component process, potentially involving the condensation of a sulfonyl aminoethyl moiety with a triazolopyridazine precursor.

Molecular Structure Analysis

The molecular structure of triazolo and pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, UV, and mass spectrometry, as well as elemental analysis . X-ray single crystal diffraction is also used to determine the precise geometry of these molecules . For the compound , similar analytical techniques would likely be employed to elucidate its structure, with particular attention to the triazolopyridazine core and the attached sulfonyl and butanoate groups.

Chemical Reactions Analysis

The reactivity of triazolo and pyrimidine derivatives can be quite varied. For example, the alkyl group in 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines was found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions . This indicates that the compound of interest may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases that could induce rearrangements or substitutions at certain positions within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo and pyrimidine derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antibacterial activity of some derivatives, such as the one containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been evaluated, showing activity against various microbial strains . Therefore, the compound "this compound" might also possess biological activity, which could be assessed through similar microbiological assays.

科学的研究の応用

Synthesis and Applications in Chemical Research

Synthesis of Complex Molecules : The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the complexity involved in creating compounds similar to Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate. This process involves interactions with various chemical agents, highlighting the intricate methodologies used in modern chemical synthesis (Mohamed, 2021).

Antimicrobial Activities : Studies on new 1,2,4-triazole derivatives, including the synthesis of compounds with similar structures, show their potential for antimicrobial activities. These findings suggest that this compound may have applications in developing antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities, shows their effectiveness as herbicides. This indicates the potential use of this compound in agricultural applications (Moran, 2003).

Synthesis of Polynuclear Compounds : The creation of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related chemical structures shows the potential for this compound in synthesizing complex molecules with potential pharmacological activities (El‐Kazak & Ibrahim, 2013).

作用機序

Target of Action

The compound contains a 1,2,4-triazole moiety, which is known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a range of biological activities.

Mode of Action

The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, which can alter the function of these targets .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can enhance the bioavailability of drugs .

Result of Action

The result of the compound’s action would depend on the specific targets it interacts with. Given the broad range of activities associated with 1,2,4-triazoles, the effects could be diverse .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S2/c1-4-15(19(25)29-3)30-18-10-9-16-21-22-17(24(16)23-18)11-12-20-31(26,27)14-7-5-13(28-2)6-8-14/h5-10,15,20H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOMYJOHFKSMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)